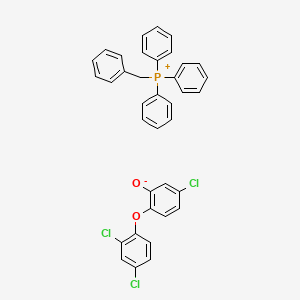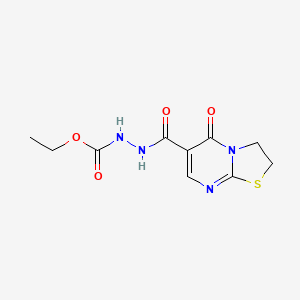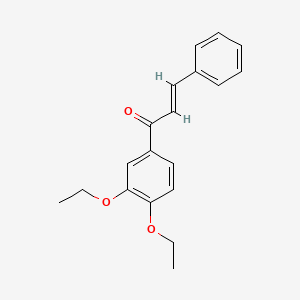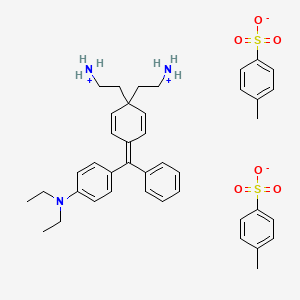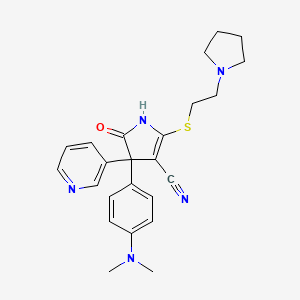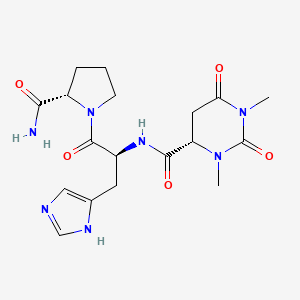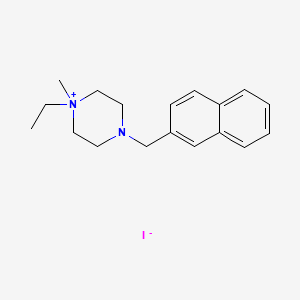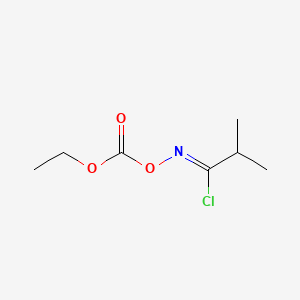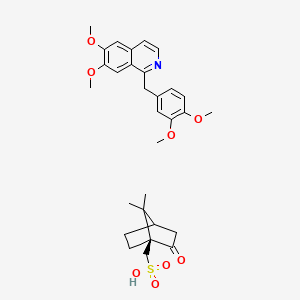
Einecs 250-770-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 250-770-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can add to monomers such as styrene, methyl methacrylate, and vinyl chloride, leading to the formation of polymers.
Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other compounds, leading to the formation of new products.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, often at temperatures ranging from 60°C to 80°C. Common reagents used in these reactions include various monomers and solvents that facilitate the polymerization process.
Major Products Formed
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers such as polystyrene, polymethyl methacrylate, and polyvinyl chloride. These polymers have wide-ranging applications in industries such as plastics, coatings, and adhesives.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.
Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.
Medicine: The compound is used in the development of drug delivery systems, particularly in the formulation of polymer-based drug carriers. Its role in initiating polymerization reactions is crucial for creating controlled-release drug delivery systems.
Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of various polymers and plastics. Its ability to initiate polymerization reactions is essential for manufacturing high-performance materials.
Wirkmechanismus
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN)N2H
These free radicals are highly reactive and can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets of these radicals are typically the double bonds in monomers, which undergo addition reactions to form polymers.
Vergleich Mit ähnlichen Verbindungen
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its thermal stability and ability to generate radicals at relatively lower temperatures.
Similar Compounds
Benzoyl Peroxide: A widely used radical initiator in polymerization reactions, known for its high reactivity and ability to generate radicals at higher temperatures.
Potassium Persulfate: Another common radical initiator, often used in aqueous polymerization reactions due to its solubility in water.
Eigenschaften
CAS-Nummer |
31702-83-7 |
|---|---|
Molekularformel |
C30H37NO8S |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C20H21NO4.C10H16O4S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h5-8,10-12H,9H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.1/s1 |
InChI-Schlüssel |
YGIPPBHELHWJHO-FHIDHQGESA-N |
Isomerische SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



